molecular formula C11H13ClN2O3S B13453919 tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B13453919
M. Wt: 288.75 g/mol
InChI Key: GITJUZWPYJZQDU-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: is a heterocyclic compound that contains a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a chlorinated pyridine compound in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with various functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The specific interactions depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
  • tert-Butyl 2-(hydroxymethyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
  • tert-Butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate

Uniqueness: tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is unique due to the presence of the chlorine atom and the oxo group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-chloro-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITJUZWPYJZQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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